molecular formula C9H10O4 B1590058 Methyl 3-hydroxy-5-methoxybenzoate CAS No. 19520-74-2

Methyl 3-hydroxy-5-methoxybenzoate

Cat. No. B1590058
CAS RN: 19520-74-2
M. Wt: 182.17 g/mol
InChI Key: MNWFENBPJIWZOZ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxybenzoate is a chemical compound with the molecular formula C9H10O4 . It has a molecular weight of 182.18 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of Methyl 3-hydroxy-5-methoxybenzoate involves several steps. One method starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves esterification and mono-O-methylation of two dihydroxybenzoic acids .


Molecular Structure Analysis

The InChI code for Methyl 3-hydroxy-5-methoxybenzoate is 1S/C9H10O4/c1-12-8-4-6 (9 (11)13-2)3-7 (10)5-8/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-hydroxy-5-methoxybenzoate are not mentioned in the search results, the compound is used as a starting reagent in the synthesis of other compounds .


Physical And Chemical Properties Analysis

Methyl 3-hydroxy-5-methoxybenzoate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 328.3±22.0 °C at 760 mmHg .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Methyl 3-hydroxy-5-methoxybenzoate, as part of the compound family methylated benzoates, has been studied for various applications. For instance, some derivatives, like those isolated from the marine endophytic fungus Nigrospora sp., have shown moderate antitumor and antimicrobial activities. These findings suggest potential medicinal applications in treating or managing certain diseases (Xia et al., 2011).

Antioxidant Properties

Another notable area is the antioxidant properties. Certain phenyl ether derivatives related to methyl 3-hydroxy-5-methoxybenzoate, isolated from Aspergillus carneus, have shown significant antioxidant activity. This implies potential use in preventing oxidative stress-related damage in biological systems (Lan-lan Xu et al., 2017).

Industrial Applications

In industrial contexts, certain benzoic acid derivatives, which include methyl 3-hydroxy-5-methoxybenzoate, have been explored for their role in generating and quenching singlet molecular oxygen. This aspect is particularly relevant in the photostabilization of materials, indicating its potential use in enhancing the durability and lifespan of various products (Soltermann et al., 1995).

Molluscicidal and Antibacterial Activities

Furthermore, some prenylated benzoic acid derivatives, which include structural relatives of methyl 3-hydroxy-5-methoxybenzoate, have been identified with molluscicidal and antibacterial activities. This opens up possibilities for agricultural and environmental applications, such as pest control and managing bacterial infections (Orjala et al., 1993).

Bioconversion and Metabolic Studies

In the context of microbial metabolism, studies involving compounds like methyl 3-hydroxy-5-methoxybenzoate provide insights into the bioconversion mechanisms of methoxylated benzoic acids. This research is fundamental for understanding microbial interactions with environmental pollutants and can lead to bioremediation strategies (Deweerd et al., 1988).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFENBPJIWZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552953
Record name Methyl 3-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-methoxybenzoate

CAS RN

19520-74-2
Record name Methyl 3-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of methyl 3,5-dihydroxybenzoate (2.0 g, 11.9 mmol), K2CO3 (1.6 g, 11.9 mmol), and iodomethane (1.7 g, 11.9 mmol) in acetone (100 mL) was stirred at reflux. After stirring for three hours the mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by column chromatography to yield the title compound as a white solid (0.813 g, 4.4 mmol). 1H NMR (400 MHz, CDCl3) δ 7.16 (m, 1H), 7.12 (m, 1H), 6.61 (m, 1H), 5.04 (s, 1H), 3.91 (s, 3H) 3.82 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3,5-dihydroxybenzoate (28.0 g) in DMF (300 mL) was added 60% sodium hydride (4.70 g) at 0° C., and the mixture was stirred for 30 min. Iodomethane (23.7 g) was added dropwise, and the mixture was stirred at 0° C. for 1 hr. 1N Hydrochloric acid (300 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (10.1 g) as a white solid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3,5-dihydroxybenzoate (80 g, 0.52 mol) in CH3OH (600 ml), was added concentrated H2SO4 (40 ml) in portions at room temperature. The reaction mixture was heated to reflux temperature for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure and the residue was dissolved in ethyl acetate. This solution was washed with a saturated aqueous Na2CO3 solution, brine, dried over Na2SO4 and concentrated under reduced pressure to give methyl 3-hydroxy-5-methoxybenzoate (73 g) as a white solid. The crude product was used in the next step without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of methyl 3,5-dihydroxybenzoate (89 mmol, 15 g), potassium carbonate (107 mmol, 14.79 g) and iodomethane (89 mmol, 5.55 ml, 12.66 g) in acetone (300 ml) was stirred at 60° C. for 4 hours. TLC showed a mixture of 3 compounds which were starting material, mono methylated product and demethylated product. After cooling to room temperature, acetone was removed under reduced pressure and the oily residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated under reduced pressure. The crude product was purified using normal phase chromatography was purified using normal phase chromatography eluting with ethyl acetate and increasing amounts of heptane to give methyl 3-hydroxy-5-methoxybenzoate (6.25 g) as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.79 g
Type
reactant
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-hydroxy-5-methoxybenzoate
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Methyl 3-hydroxy-5-methoxybenzoate
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Methyl 3-hydroxy-5-methoxybenzoate

Citations

For This Compound
40
Citations
CR Unelius, G Nordlander, H Nordenhem… - Journal of chemical …, 2006 - Springer
… Method E Methyl 2-hydroxy-6-methoxybenzoate (Table 4, entry 53) and methyl 3-hydroxy-5-methoxybenzoate (Table 4, entry 57) were synthesized from the commercially available …
Number of citations: 40 link.springer.com
Z Zheng, B Chen, K Wang, L Bao, Z Wang… - The Journal of …, 2020 - nature.com
… Herein, a concise total synthesis of hericerin was described, with four steps and 30% overall yield starting from commercially available methyl 3-hydroxy-5-methoxybenzoate and …
Number of citations: 6 www.nature.com
JR Cannon, PW Chow, MW Fuller… - Australian Journal of …, 1973 - CSIRO Publishing
… When methyl 3-hydroxy-5-methoxybenzoate (42)23324 was treated with benzyl chloride and potassium carbonate in ethanol, transesterification accompanied formation of the benzyl …
Number of citations: 41 www.publish.csiro.au
M Vishwanath, CL Chaudhary, Y Park… - The Journal of …, 2022 - ACS Publications
… As can be seen in Scheme 4, we first prepared compound 15 by treating methyl 3-hydroxy-5-methoxybenzoate (9b) with allyl bromide in DMF at room temperature and then was …
Number of citations: 4 pubs.acs.org
A MACROCYCLIC - Aust. J. Chem, 1973 - researchgate.net
… methyl 3-hydroxy-5-methoxybenzoate (42) as needles (from benzene), mp 94-95.5' (lit.24 … (50 ml) was added to a stirred mixture of methyl 3-hydroxy-5-methoxybenzoate (42) (20 g), dry …
Number of citations: 0 www.researchgate.net
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
L Crombie, SV Jamieson - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… Reduction of methyl 3-hydroxy-5-methoxybenzoate with … : 5) as eluant gave methyl 3-hydroxy-5-methoxybenzoate (3 1.4 g, … Methyl 3-hydroxy-5-methoxybenzoate (6 g, 0.033 mol) in dry …
Number of citations: 36 pubs.rsc.org
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org
JR Cannon, BW Metcalf - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… Both methyl 3-hydroxy-5-methoxybenzoate (10)4,5 and methyl 4-bromo-3,5dimethoxybenzoate (13… salt of methyl 3-hydroxy-5-methoxybenzoate (10) to form the nitrodiphenyl ether (20). …
Number of citations: 7 www.publish.csiro.au
DW Cameron, KR Deutscher, GI Feutrill… - Australian Journal of …, 1982 - CSIRO Publishing
… The more mobile band RF 0.6 gave a crystalline solid (28 mg), recrystallization of which from benzene/petroleum gave methyl 3-hydroxy-5-methoxybenzoate (14) as small colourless …
Number of citations: 28 www.publish.csiro.au

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